molecular formula C21H17N3O2S2 B2516729 (E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 895004-63-4

(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2516729
CAS No.: 895004-63-4
M. Wt: 407.51
InChI Key: QMBFIFJZHJQDMO-MDZDMXLPSA-N
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Description

(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic small molecule featuring a benzothiazole core, a pyridine methyl group, and a thiophene-based acrylamide side chain. This molecular architecture is characteristic of compounds investigated for their potential biological activity in medicinal chemistry research. Compounds within this structural family are frequently explored as inhibitors of various enzymatic targets. For instance, closely related benzothiazole-acrylamide hybrids have demonstrated significant promise in preclinical studies as acetylcholinesterase (AChE) inhibitors, with some analogues reporting IC50 values in the low micromolar range, suggesting potential for neurodegenerative disease research . The (E)-configured acrylamide linker, a key structural feature, is known to facilitate interaction with biological targets by adopting a planar conformation that can fit into specific enzyme binding pockets . The specific substitution pattern of the 4-methoxybenzothiazole moiety, compared to chloro- or fluoro- substituted analogues, is a critical determinant of the compound's electronic properties, lipophilicity, and overall pharmacokinetic profile, potentially influencing blood-brain barrier penetration for neuroscientific applications . This reagent is provided as a high-purity material for use in biochemical assays, hit-to-lead optimization studies, and structure-activity relationship (SAR) investigations. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c1-26-17-7-2-8-18-20(17)23-21(28-18)24(14-15-5-3-11-22-13-15)19(25)10-9-16-6-4-12-27-16/h2-13H,14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBFIFJZHJQDMO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound exhibits a range of biological activities, making it a potential candidate for various therapeutic applications. The unique structural features, including the methoxy group and the presence of both thiazole and pyridine moieties, contribute to its pharmacological properties.

Structural Characteristics

The compound can be described by its molecular formula C19H18N4O2SC_{19}H_{18}N_{4}O_{2}S and molecular weight of 366.44 g/mol. It features:

  • A benzo[d]thiazole moiety, known for its diverse biological activities.
  • A pyridine ring, which enhances its interaction with biological targets.
  • A thiophene unit, contributing to its electronic properties.

Biological Activities

The biological activity of this compound has been evaluated in various studies, highlighting its potential in multiple therapeutic areas:

Anticancer Activity

Recent research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Specifically, compounds containing the thiazole ring have demonstrated efficacy against breast cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range .

CompoundIC50 (μM)Cancer Type
Compound A1.27Breast Cancer (MCF-7)
Compound B1.50Breast Cancer (MCF-7)
Compound C1.31Breast Cancer (MCF-7)

Antimicrobial Activity

The thiazole and pyridine derivatives have also been reported to possess antimicrobial properties. Studies suggest that these compounds can effectively inhibit bacterial growth, making them candidates for developing new antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

Thiazole derivatives are recognized for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. This action suggests a potential role in treating inflammatory diseases .

The mechanism of action for this compound likely involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes like COX, leading to reduced inflammation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by modulating signaling cascades such as PI3K/Akt/mTOR .
  • Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Case Studies

Several case studies have assessed the biological activity of thiazole derivatives:

  • Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested against various cancer cell lines. The most potent compounds exhibited significant inhibition of cell growth and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy Assessment : In vitro studies demonstrated that specific thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C21H17N3O2S2 and a molecular weight of 407.51 g/mol. Its structure features:

  • Benzo[d]thiazole moiety : Known for diverse biological activities.
  • Pyridine ring : Enhances interaction with biological targets.
  • Thiophene unit : Contributes to electronic properties.

Biological Activities

Research has demonstrated that (E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide exhibits several notable biological activities:

Anticancer Activity

This compound shows promise in anticancer research. Studies indicate that thiazole derivatives can inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest. For example, compounds similar to this one have demonstrated efficacy against breast cancer cell lines (e.g., MCF-7), with IC50 values in the low micromolar range.

CompoundIC50 (μM)Cancer Type
A1.27Breast Cancer (MCF-7)
B1.50Breast Cancer (MCF-7)
C1.31Breast Cancer (MCF-7)

Antimicrobial Activity

Thiazole and pyridine derivatives, including this compound, have shown antimicrobial properties. They can effectively inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways, making them candidates for new antibiotic development.

Anti-inflammatory Properties

The compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the biological activity of thiazole derivatives similar to this compound:

  • Anticancer Activity Study : A series of thiazole derivatives were synthesized and tested against various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy Assessment : In vitro studies demonstrated that specific thiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences and Similarities

The compound shares structural motifs with several analogs (Table 1), differing primarily in substituents and heterocyclic systems.

Table 1: Structural Comparison of Acrylamide Derivatives
Compound Name Core Structure Substituents/R-Groups Molecular Weight Key Features
Target Compound Benzothiazole + Acrylamide 4-Methoxybenzothiazole, pyridin-3-ylmethyl, thiophen-2-yl 451.5 g/mol* Thiophene for π-π stacking; pyridine for solubility
(E)-N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide Benzothiazole + Acrylamide 4,7-Dimethoxybenzothiazole, pyridin-3-ylmethyl, 3-nitrophenyl 476.5 g/mol Nitro group enhances electron-withdrawing effects; dual methoxy substitution
(E)-3-(2-Methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide Thiazolopyridine + Acrylamide 2-Methoxyphenyl, piperidin-4-yl-thiazolo[5,4-b]pyridine 434.5 g/mol* Piperidine enhances membrane permeability; methoxy improves bioavailability
(2E)-2-Cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide Acrylamide + Thiazole 4-Methoxyphenyl, cyano group, thiazole 299.3 g/mol Cyano group increases electrophilicity; thiazole for hydrogen bonding

*Calculated based on molecular formula.

Impact of Substituents on Bioactivity

  • Thiophen-2-yl vs.
  • Methoxy Positioning : The 4-methoxy group in the target compound reduces steric hindrance compared to 4,7-dimethoxy in , possibly altering binding affinity.
  • Pyridin-3-ylmethyl vs. Piperidine : The pyridin-3-ylmethyl group enhances solubility and metal coordination, while the piperidine in improves blood-brain barrier penetration .

Challenges and Opportunities

  • Structural Optimization : Replacing the thiophen-2-yl with a nitro group (as in ) could enhance antimycobacterial activity but may increase toxicity.
  • Synthetic Complexity : Multi-step synthesis of bis-amide intermediates (e.g., ) requires rigorous purification to avoid byproducts.

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